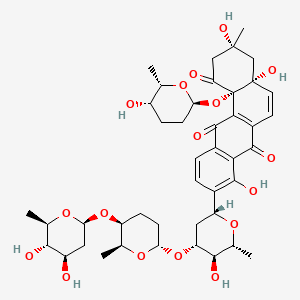

Urdamycin A

Description

Properties

Molecular Formula |

C43H56O17 |

|---|---|

Molecular Weight |

844.9 g/mol |

IUPAC Name |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |

InChI Key |

FJSYXNOFZQFOAN-FXPMUEKOSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Synonyms |

kerriamycin B urdamycin A |

Origin of Product |

United States |

Foundational & Exploratory

Urdamycin A: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Analysis in Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with significant antibacterial and antitumor activities, was first discovered in the fermentation broth of Streptomyces fradiae strain Tü 2717.[1] This technical guide provides an in-depth overview of the discovery, intricate biosynthetic pathway, and detailed experimental protocols for the fermentation, isolation, and characterization of this compound. This document serves as a core resource for professionals in natural product chemistry, microbiology, and drug discovery, aiming to facilitate further research and development of this promising natural product.

Discovery and Origin

This compound was first isolated as the main component of the urdamycin complex from the fermentation broth of Streptomyces fradiae strain Tü 2717 during a screening program for novel angucycline antibiotics.[1] The urdamycins, a family of colored glycosides, were initially identified through chemical screening and demonstrated biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound was elucidated through a combination of spectroscopic methods and X-ray analysis, revealing its aglycone, urdamycinone A, to be identical to aquayamycin.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces fradiae follows a type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in Streptomyces.[1] The angucycline core's backbone is assembled from ten acetate units.[1] This initial structure undergoes a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule.[1]

Feeding experiments with isotope-labeled precursors have been instrumental in elucidating this pathway. Studies using [1-¹³C]acetate and [1,2-¹³C₂]acetate confirmed that the chromophore of this compound is formed from a single decapolyketide chain. Furthermore, feeding of [1-¹³C]glucose and [U-¹³C₃]glycerol demonstrated that the C-glycosidic moiety and the three sugar units (two L-rhodinose and one D-olivose) are derived from glucose.

The glycosylation steps are catalyzed by specific glycosyltransferases (GTs). Gene inactivation and expression experiments have helped to elucidate the function of three key GT genes in the urdamycin biosynthetic gene cluster: urdGT1a, urdGT1b, and urdGT1c. Inactivation of urdGT1a leads to the accumulation of Urdamycin B. A mutant lacking both urdGT1b and urdGT1c primarily produces compound 100-2. When urdGT1c is expressed in this double mutant, Urdamycin G and this compound are detected. A triple mutant lacking all three genes accumulates aquayamycin and urdamycinone B. These findings have allowed for the unambiguous assignment of each glycosyltransferase to a specific saccharide attachment step in the biosynthesis of this compound.

Regulatory Signaling Pathway

The regulation of this compound biosynthesis is a complex process that is not yet fully elucidated. However, it is highly likely controlled by TetR family transcriptional regulators, which are commonly found within angucycline biosynthetic gene clusters.[1] These regulators typically act as repressors, binding to promoter regions of the biosynthetic genes and inhibiting their transcription. The binding of an early biosynthetic intermediate to the TetR regulator is thought to induce a conformational change, leading to its dissociation from the DNA and subsequent initiation of gene transcription.

Data Presentation

Table 1: Production of Urdamycin Derivatives in Streptomyces fradiae Wild-Type and Mutant Strains

| Strain | Genotype | Major Products | Minor Products |

| S. fradiae Tü 2717 | Wild-Type | This compound | Urdamycins B, C, D, E, F, G, H |

| S. fradiae ΔurdGT1a | Inactivation of urdGT1a | Urdamycin B | - |

| S. fradiae ΔurdGT1b/ΔurdGT1c | Double inactivation | Compound 100-2 | - |

| S. fradiae ΔurdGT1a/ΔurdGT1b/ΔurdGT1c | Triple inactivation | Aquayamycin, Urdamycinone B | - |

| S. fradiae ΔurdQ/ΔurdR | Double inactivation | Urdamycin X | Urdamycinone B[2] |

Data compiled from various studies on Urdamycin biosynthesis.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₉H₄₆O₁₄ |

| Molecular Weight | 738.77 g/mol |

| Appearance | Red powder |

| UV-Vis λmax (MeOH) | 228, 268, 430 nm |

| ¹H NMR (CDCl₃, δ ppm) | Key signals: anomeric protons, aromatic protons, methyl groups |

| ¹³C NMR (CDCl₃, δ ppm) | Key signals: carbonyl carbons, aromatic carbons, glycosidic carbons |

Note: NMR data is compiled from literature and may vary slightly based on the solvent and instrument used.[1]

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717

-

Seed Culture Preparation: Inoculate a single colony of S. fradiae Tü 2717 from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[1]

-

Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

-

Production Culture: Inoculate a suitable production medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C for 4-7 days on a rotary shaker at 180 rpm.[2]

Extraction and Purification of this compound

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Extract both the mycelium and the supernatant with an equal volume of ethyl acetate.[1]

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.[1]

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.[1]

-

Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).[1]

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.[1]

Precursor Feeding Studies

-

Prepare a sterile stock solution of the isotope-labeled precursor (e.g., [1-¹³C]acetate, [¹³C]glucose).[1]

-

Add the precursor solution to the production medium at the time of inoculation or during the exponential growth phase.[1]

-

After the fermentation period, extract and purify this compound as described above.[1]

-

Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation of the labeled atoms.[1]

Mandatory Visualizations

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and complex biosynthesis. This technical guide has provided a comprehensive overview of its discovery, the producing organism Streptomyces fradiae, the key steps in its biosynthetic pathway, and detailed experimental protocols for its production and isolation. The information presented herein is intended to serve as a valuable resource to facilitate further research into this fascinating natural product, including efforts towards yield improvement, biosynthetic engineering for the production of novel analogs, and further exploration of its therapeutic potential.

References

Unraveling the Molecular Architecture of Urdamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Introduction

Urdamycin A is a potent angucycline antibiotic renowned for its antibacterial and antitumor activities. First isolated from Streptomyces fradiae (strain Tü 2717), its complex molecular structure has been a subject of significant interest in the field of natural product chemistry.[1] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that were pivotal in defining its architecture. The elucidation process represents a classic example of integrating various analytical techniques to solve a complex chemical puzzle, culminating in the unambiguous assignment of its structure, which was ultimately confirmed by X-ray analysis.[1][2]

Overall Strategy for Structure Elucidation

The determination of this compound's structure followed a systematic workflow, beginning with its isolation and purification from the fermentation broth. Following this, a battery of spectroscopic and spectrometric techniques was employed to piece together its molecular framework. The aglycone and sugar moieties were first identified separately and then assembled based on key connectivity data.

Experimental Protocols

Isolation and Purification of this compound

-

Fermentation: Streptomyces fradiae (strain Tü 2717) is cultured in a suitable nutrient medium to produce the urdamycin complex.[1]

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with an organic solvent, typically ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[1]

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, using a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).[1]

-

Final Purification: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC), commonly on a reversed-phase C18 column with an acetonitrile/water gradient, to yield the pure compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to establish the carbon-hydrogen framework and connectivity. This includes:

-

1D NMR: ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within individual molecular fragments (e.g., within each sugar ring).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aglycone to the sugar moieties and the sugar units to each other.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry and the conformation of the glycosidic linkages.

-

-

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and, consequently, the molecular formula of the compound.

-

UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore system (UV-Vis) and the functional groups (IR) present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure, including the absolute stereochemistry of all chiral centers. The absolute stereochemistry of this compound was unambiguously determined by this method.

Data Presentation: Spectroscopic and Physicochemical Properties

The structure of this compound was pieced together using the following key data.

| Property | Data |

| Molecular Formula | C₄₃H₅₆O₁₇ |

| Molecular Weight | 844.9 g/mol |

| Appearance | Dark red powder |

| UV-Vis (MeOH) | λmax (log ε) 291 (4.7), 475 (4.2) nm |

| IR | νmax 3398, 2929, 1632, 1515, 1430, 1367, 1293, 1063 cm⁻¹ |

| HRESIMS | m/z [M+Na]⁺ consistent with the calculated value for C₄₃H₅₆O₁₇Na |

Table 1: Physicochemical Properties of this compound.[3]

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 206.5 | - |

| 2 | 47.6 | 2.85 (m), 3.15 (m) |

| 3 | 76.8 | 4.75 (br s) |

| 4 | 40.1 | 2.20 (m), 2.50 (m) |

| 4a | 84.7 | - |

| 5 | 135.2 | 6.40 (s) |

| 6 | 106.5 | - |

| 6a | 158.2 | - |

| 7 | 190.1 | - |

| 7a | 115.3 | - |

| 8 | 165.8 | - |

| 9 | 145.1 | - |

| 10 | 119.7 | 7.91 (d, 8.0) |

| 11 | 134.4 | 7.67 (t, 8.0) |

| 11a | 122.5 | - |

| 12 | 183.1 | - |

| 12a | 138.1 | - |

| 12b | 83.5 | - |

| 13 | 30.0 | 1.50 (d, 7.0) |

| Sugar A (α-L-Rhodinose) | ||

| 1' | 97.4 | 4.96 (br s) |

| 2' | 36.8 | 1.85 (m), 2.15 (m) |

| 3' | 67.8 | 3.70 (m) |

| 4' | 78.8 | 3.20 (m) |

| 5' | 71.8 | 3.90 (m) |

| 6' | 18.2 | 1.30 (d, 6.0) |

| Sugar B (β-D-Olivose) | ||

| 1'' | 71.1 | 4.82 (d, 9.0) |

| 2'' | 36.8 | 1.80 (m), 2.10 (m) |

| 3'' | 77.1 | 3.80 (m) |

| 4'' | 74.7 | 3.12 (t, 8.9) |

| 5'' | 74.8 | 3.60 (m) |

| 6'' | 18.2 | 1.25 (d, 6.0) |

| Sugar C (α-L-Rhodinose) | ||

| 1''' | 102.8 | 4.45 (d, 8.0) |

| 2''' | 36.8 | 1.75 (m), 2.05 (m) |

| 3''' | 78.4 | 3.75 (m) |

| 4''' | 74.8 | 3.15 (t, 9.0) |

| 5''' | 74.7 | 3.55 (m) |

| 6''' | 18.2 | 1.28 (d, 6.0) |

Table 2: ¹H and ¹³C NMR Data for this compound. Data compiled from literature and may vary based on solvent and instrument.[1]

Logical Framework for Structure Assembly

The elucidation of this compound's structure is a stepwise process where data from various experiments are logically combined.

-

Aglycone Identification: The aglycone of this compound, obtained via acidic hydrolysis, was identified as aquayamycin.[1][2] This was confirmed by comparing its spectroscopic data with that of an authentic sample. The complex polycyclic core structure was pieced together using ¹H-¹H COSY and HMBC data.

-

Sugar Moiety Identification and Sequencing: The ¹H and ¹³C NMR spectra showed signals for three deoxy sugar units. Analysis of their coupling constants and COSY correlations established their individual structures as one D-olivose and two L-rhodinose units.[2]

-

Establishing Connectivity: The sequence of the sugars and their attachment points to the aglycone were determined by long-range HMBC correlations. A key correlation was observed between the anomeric proton of the first rhodinose unit (H-1') and the C-9 carbon of the aglycone, establishing the primary glycosidic bond. Further HMBC correlations between the anomeric proton of the olivose (H-1'') and C-4' of the first rhodinose, and between the anomeric proton of the second rhodinose (H-1''') and C-5'' of the olivose, established the full trisaccharide chain and its connectivity.

-

Stereochemistry Determination: The relative stereochemistry within the sugar rings was deduced from proton-proton coupling constants and NOESY data. The final, unambiguous determination of the absolute stereochemistry of all chiral centers in the molecule was accomplished through single-crystal X-ray analysis.

Conclusion

The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach in natural product chemistry. By systematically combining data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and ultimately confirming the findings with X-ray crystallography, the complex three-dimensional architecture of this bioactive molecule was successfully deciphered. This foundational knowledge is indispensable for ongoing research into its biosynthesis, mechanism of action, and the development of novel analogs with improved therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Urdamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a structurally complex angucycline antibiotic produced by the soil-dwelling bacterium Streptomyces fradiae Tü2717.[1][2] First identified in the 1980s, this natural product has garnered significant scientific interest due to its potent antibacterial and antitumor activities.[1][2] The intricate biosynthetic pathway of this compound, involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, presents a fascinating case study in microbial secondary metabolism and offers opportunities for biosynthetic engineering to generate novel, bioactive analogues. This guide provides a comprehensive analysis of the this compound biosynthesis pathway, including the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols relevant to its study and manipulation.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces fradiae. This cluster houses the genes encoding all the necessary enzymes for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of deoxy sugar moieties.

| Gene | Proposed Function |

| PKS Genes | |

| urdA | Ketoacyl synthase (KSα) |

| urdB | Chain length factor (KSβ) |

| urdC | Acyl carrier protein (ACP) |

| Modification Enzymes | |

| urdD | Ketoreductase |

| urdE | Oxygenase/Hydroxylase |

| urdF | Aromatase/Cyclase |

| urdL | Cyclase |

| urdM | Oxygenase |

| Glycosylation Enzymes | |

| urdGT1a | Glycosyltransferase |

| urdGT1b | Glycosyltransferase |

| urdGT1c | Glycosyltransferase |

| urdGT2 | C-Glycosyltransferase |

| Sugar Biosynthesis Genes | |

| urdQ | dTDP-hexose-3,4-dehydratase |

| urdR | dTDP-hexose-4-ketoreductase |

| urdS | dTDP-glucose-4,6-dehydratase |

| urdT | dTDP-4-keto-6-deoxyglucose-3,5-epimerase |

| urdU | dTDP-4-keto-L-rhamnose-3,5-epimerase |

| urdV | NDP-sugar epimerase/dehydratase |

| urdW | NDP-glucose synthase |

| urdX | NDP-sugar aminotransferase |

| urdY | NDP-sugar methyltransferase |

| urdZ1 | NDP-sugar ketoreductase |

| urdZ2 | NDP-sugar dehydratase |

| urdZ3 | NDP-sugar epimerase |

| Regulatory & Transport Genes | |

| urdReg1 | TetR-family transcriptional regulator |

| urdJ | Transporter gene |

| urdJ2 | Transporter gene |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide chain, followed by a series of cyclization, oxidation, and glycosylation events. The pathway is regulated by TetR-family transcriptional regulators, which are common in angucycline biosynthetic gene clusters. These regulators often act as repressors, and their dissociation from promoter regions is triggered by early biosynthetic intermediates, thus initiating the transcription of the biosynthetic genes.

Polyketide Backbone Formation and Cyclization

The assembly of the this compound backbone is initiated by a type II polyketide synthase (PKS) system. The minimal PKS, comprising the ketosynthase subunits UrdA and UrdB, and the acyl carrier protein (ACP) UrdC, catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decapolyketide chain.[1] This polyketide chain then undergoes a series of cyclization and aromatization reactions, catalyzed by the cyclase UrdL and the aromatase UrdF, to form the characteristic angular tetracyclic benz[a]anthracene framework of the angucycline core.

Post-PKS Modifications: Oxidation and Hydroxylation

Following the formation of the aglycone core, a series of oxidative modifications are carried out by oxygenases and hydroxylases. The oxygenase UrdE is responsible for the hydroxylation of the angucycline aglycone at the C-12 position. Another key oxygenase, UrdM, is involved in the hydroxylation at C-12b. These hydroxylation steps are crucial for the subsequent glycosylation events and contribute to the biological activity of the final molecule.

Deoxysugar Biosynthesis and Glycosylation

A distinctive feature of this compound is the presence of three deoxy sugar moieties: two L-rhodinose units and one D-olivose unit, all derived from glucose. The biosynthesis of these deoxy sugars is accomplished by a suite of enzymes encoded within the gene cluster, including dehydratases (UrdQ, UrdS, UrdZ2), ketoreductases (UrdR, UrdZ1), and epimerases (UrdT, UrdU, UrdZ3).

The glycosylation of the aglycone is a stepwise process catalyzed by four distinct glycosyltransferases (GTs):

-

UrdGT2: This enzyme catalyzes the initial C-glycosylation step, attaching a D-olivose moiety to the aglycone.

-

UrdGT1c: Adds the first L-rhodinose sugar.

-

UrdGT1b: Attaches the second L-rhodinose unit.

-

UrdGT1a: Catalyzes the final glycosylation step, leading to the formation of this compound.[3]

Gene inactivation studies have been instrumental in elucidating the specific roles of these GTs. For instance, the inactivation of urdGT1a leads to the accumulation of Urdamycin B, an intermediate lacking the final sugar moiety.[3]

Caption: A simplified diagram of the this compound biosynthesis pathway.

Quantitative Analysis of this compound Production

The production of this compound is influenced by various fermentation parameters. Optimization of these parameters is critical for maximizing the yield of the desired product while minimizing the formation of shunt products.

| Parameter | Optimized Range/Value | Notes |

| Carbon Source | Glucose, Maltose | The choice and concentration of the carbon source can significantly impact the metabolic flux towards secondary metabolism. |

| Nitrogen Source | Soybean Meal, Yeast Extract | Complex nitrogen sources often support robust growth and antibiotic production in Streptomyces. |

| Temperature | 28-30 °C | Deviations from the optimal temperature can lead to reduced growth and product formation. |

| pH | 6.8 - 7.2 | Maintaining a stable pH within the optimal range is crucial for enzyme activity and cell viability. |

| Dissolved Oxygen | 30 - 60% | Adequate aeration is essential for the aerobic metabolism of Streptomyces fradiae. |

| Inoculum Volume | 5 - 15.8% (v/v) | The size of the inoculum can affect the length of the lag phase and the overall productivity of the fermentation.[4] |

| Fermentation Time | 7 - 12 days | The optimal fermentation time depends on the specific strain and conditions. Shorter fermentation times may lead to the accumulation of intermediates like Urdamycin G.[5] |

Experimental Protocols

CRISPR/Cas9-mediated Gene Knockout in Streptomyces fradiae

This protocol outlines a general workflow for gene deletion in S. fradiae using a CRISPR/Cas9n-based system, which has been shown to be effective in this high-GC content organism.[6][7][8][9]

a. Plasmid Construction:

-

Design two single guide RNAs (sgRNAs) flanking the target gene.

-

Synthesize the sgRNA expression cassettes.

-

Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene.

-

Assemble the sgRNA cassettes and the donor DNA template into a suitable E. coli-Streptomyces shuttle vector containing the Cas9n gene (a nickase version of Cas9 to reduce toxicity).

b. Conjugation:

-

Grow the E. coli donor strain carrying the CRISPR/Cas9n plasmid and the S. fradiae recipient strain to the mid-logarithmic phase.

-

Wash and mix the donor and recipient cells.

-

Plate the cell mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic selection to select for S. fradiae exconjugants.

c. Screening and Verification:

-

Isolate individual exconjugant colonies and grow them on selective media.

-

Perform colony PCR using primers flanking the target gene to screen for deletions.

-

Confirm the gene deletion by Sanger sequencing of the PCR product and Southern blot analysis.

Caption: A workflow for CRISPR/Cas9-mediated gene knockout in S. fradiae.

Heterologous Expression and Purification of a Urdamycin Glycosyltransferase (e.g., UrdGT2)

This protocol describes the expression of a Urdamycin glycosyltransferase in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

-

Amplify the urdGT2 gene from S. fradiae genomic DNA using PCR with primers that add a suitable affinity tag (e.g., a His-tag).

-

Clone the PCR product into an E. coli expression vector (e.g., pET series).

-

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

b. Protein Expression:

-

Grow the E. coli cells harboring the expression plasmid in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

Elute the protein with an imidazole gradient.

-

Analyze the purified protein by SDS-PAGE.

HPLC Analysis of this compound and its Intermediates

This protocol provides a general method for the analysis of this compound and its biosynthetic intermediates from S. fradiae culture extracts.

a. Sample Preparation:

-

Extract the S. fradiae culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

-

Gradient: A typical gradient would be a linear increase from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm and 435 nm.

c. Data Analysis:

-

Identify the peaks corresponding to this compound and its intermediates by comparing their retention times and UV-Vis spectra with authentic standards.

-

Quantify the compounds by integrating the peak areas and using a standard curve.

Conclusion

The study of the this compound biosynthetic pathway has provided valuable insights into the intricate mechanisms of natural product biosynthesis in Streptomyces. The detailed knowledge of the genes and enzymes involved opens up avenues for the rational design and generation of novel angucycline derivatives with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, contributing to the fields of natural product chemistry, synthetic biology, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function of glycosyltransferase genes involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. V. Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. optimizing-genome-editing-efficiency-in-streptomyces-fradiae-via-a-crispr-cas9n-mediated-editing-system - Ask this paper | Bohrium [bohrium.com]

The Core Mechanism of Urdamycin A: A Dual Inhibitor of mTORC1 and mTORC2 for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has emerged as a significant compound in oncology research due to its potent anti-cancer properties.[1][2] This technical guide delineates the molecular mechanism of this compound, focusing on its function as a dual inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. Unlike first-generation mTOR inhibitors such as rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound and its analogues effectively inactivate both mTORC1 and mTORC2.[3][4] This comprehensive inhibition triggers two distinct forms of programmed cell death—apoptosis and autophagy—positioning this compound as a promising candidate for cancer therapeutics.[3][5] This document provides a detailed overview of its mechanism, supporting quantitative data, key experimental protocols, and visual representations of the involved cellular pathways.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The central mechanism of this compound's cytotoxic effect is the shutdown of the mTOR signaling pathway, a master regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR protein kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.[4]

-

mTORC1: This complex controls protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

-

mTORC2: This complex regulates cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of the protein kinase Akt.[4]

This compound and its derivatives, such as Urdamycin E and V, exert their anti-cancer action by inactivating both mTORC1 and mTORC2.[1][5] This dual inhibition is a critical advantage over rapamycin, which largely fails to inhibit mTORC2, allowing the pro-survival Akt pathway to remain active.[3][4] Urdamycin E has been shown to prevent the phosphorylation of mTOR at Ser2448 (mTORC1) and Ser2481 (mTORC2), leading to a complete shutdown of the pathway.[5]

Downstream Cellular Effects

The dual inhibition of the mTOR pathway by this compound initiates two cooperative mechanisms of cell death: apoptosis and autophagy.

Induction of Apoptosis

Urdamycin-induced apoptosis is primarily triggered by the inhibition of mTORC2. By preventing the phosphorylation of Akt, a critical downstream effector of mTORC2, this compound disrupts essential cell survival signals.[1][3] This disruption initiates the apoptotic cascade, leading to programmed cell death.[3] Studies on the analogue Urdamycin V have demonstrated that this process can occur independently of the p53 tumor suppressor protein, which is often mutated or inactive in cancer cells.[6][7] The apoptotic induction involves the modulation of phosphorylation in proteins along the mTORC2/Akt/p38/Erk pathway.[6][8]

Induction of Autophagy

In parallel with apoptosis, this compound induces autophagy, a catabolic "self-eating" process.[1] The inhibition of mTORC1 by this compound is the primary trigger for this process.[1] Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, this compound removes this suppressive action, leading to the formation of autophagosomes and sustained, high levels of autophagy that contribute to cell death.[1]

Quantitative Data: Cytotoxic Activity

While specific IC50 values for this compound against many common cancer cell lines are not widely available in public literature, data for related analogues like Urdamycin W demonstrate the potent, broad-spectrum anti-cancer activity of this compound class.[9]

Table 1: Growth Inhibition (GI50) of Urdamycin Analogue W Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.019 |

| HCT-116 | Colon Carcinoma | 0.024 |

| MCF-7 | Breast Adenocarcinoma | 0.031 |

| PC-3 | Prostate Adenocarcinoma | 0.027 |

Data sourced from publicly available information for Urdamycin W, a closely related analogue of this compound.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT/Resazurin)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50/IC50 value.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization buffer (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or Resazurin (to a final concentration of 44 µM) to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm. If using Resazurin, read the fluorescence at 560 nm excitation / 590 nm emission.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the GI50/IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours). Wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound and its analogues represent a promising class of anti-cancer compounds that function as potent, dual inhibitors of both mTORC1 and mTORC2.[4] Their ability to completely shut down the mTOR signaling network, including the pro-survival Akt pathway, distinguishes them from rapamycin and suggests they may overcome mechanisms of resistance associated with first-generation mTOR inhibitors.[3][4] The dual induction of apoptosis and autophagy provides a powerful, multi-pronged attack on cancer cells.[1] Further research and clinical investigation are warranted to fully explore the therapeutic potential of this fascinating natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. indiabioscience.org [indiabioscience.org]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Networking and Whole-Genome Analysis Aid Discovery of an Angucycline That Inactivates mTORC1/C2 and Induces Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urdamycin V from Streptomyces sp induces p53 independent apoptosis in cervical cancer cells inconsiderate of HPV status and inhibited growth of gram-positive human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

Urdamycin A: An In-depth Technical Guide to the Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A is a potent angucycline antibiotic produced by Streptomyces fradiae. First identified for its activity against Gram-positive bacteria, it has garnered significant scientific interest for its pronounced cytotoxic effects against various cancer cell lines. The primary antitumor mechanism of this compound involves the dual inhibition of the mTORC1 and mTORC2 signaling complexes, key regulators of cell growth, proliferation, and survival. This action disrupts critical downstream pathways, including Akt signaling, leading to the induction of both apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and relevant experimental protocols for its study, supported by quantitative data and visual diagrams to facilitate further research and development.

Introduction

This compound is a member of the angucycline family of antibiotics, a large group of aromatic polyketides synthesized via a type II polyketide synthase (PKS) pathway. It was originally isolated from Streptomyces fradiae (strain Tü 2717) and was noted for its biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound features a distinctive benz[a]anthracene core, glycosidically linked to several deoxy sugars, including D-olivose and L-rhodinose.[1] While its antibacterial properties are significant, its potent anticancer activity, particularly its role as a dual mTOR inhibitor, has become a primary focus of current research, positioning it as a promising lead compound for the development of novel cancer therapeutics.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process initiated by a type II polyketide synthase (PKS). The angucycline core is assembled from ten acetate units.[3] This is followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule. The glycosylation steps are particularly crucial for its biological activity and are carried out by specific glycosyltransferases encoded within the urdamycin biosynthetic gene cluster.

Caption: Figure 1. Simplified this compound Biosynthesis.

Mechanism of Action

Antitumor Activity: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism underlying this compound's anticancer effects is its potent inhibition of the mammalian target of rapamycin (mTOR), a central kinase that regulates cell growth and proliferation.[2] Unlike rapamycin, which primarily inhibits mTOR Complex 1 (mTORC1), this compound and its analogues effectively inactivate both mTORC1 and mTORC2.[4]

This dual inhibition leads to a comprehensive shutdown of mTOR signaling:

-

Inhibition of mTORC1: Prevents the phosphorylation of downstream effectors like p70S6K and 4E-BP1, leading to the suppression of protein synthesis.

-

Inhibition of mTORC2: Blocks the phosphorylation and activation of Akt at Ser473, a critical step in a major pro-survival pathway. This complete inhibition of Akt activation is a key differentiator from rapamycin and contributes to this compound's potent pro-apoptotic activity.[4]

The combined effect of mTORC1 and mTORC2 inhibition by this compound induces cancer cell death through two distinct mechanisms:

-

Apoptosis: The shutdown of the Akt survival pathway triggers programmed cell death.

-

Autophagy: The inhibition of mTORC1 initiates a cellular self-digestion process that can lead to cell death.[4]

Caption: Figure 2. This compound's Inhibition of the mTOR Signaling Pathway.

Antibacterial Activity

This compound is biologically active against Gram-positive bacteria.[1] While the precise molecular target of the angucycline class of antibiotics is not as well-defined as their anticancer mechanism, their mode of action is generally attributed to the inhibition of crucial macromolecular synthesis pathways in bacteria. The planar aromatic structure of the angucycline core is capable of intercalating with bacterial DNA, which can interfere with both replication and transcription. Additionally, some angucyclines are known to inhibit bacterial enzymes essential for cell wall biosynthesis or protein synthesis.

Quantitative Data

Note: Comprehensive quantitative data for this compound is limited in publicly available literature. The following tables include data for this compound where available, and for closely related and structurally similar angucycline analogues to provide context for its biological activity.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| L1210 | Murine Leukemia | 7.5 | [2] |

| HT-29 | Human Colorectal Carcinoma | 5.0 | [2] |

| A549 | Human Lung Carcinoma | >10 | [2] |

| L1210 | Murine Leukemia (Stem Cells) | 0.55 | [5] |

Table 2: Antibacterial Activity of Angucycline Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Stremycin A | Bacillus subtilis | 8 | [6] |

| Stremycin A | Pseudomonas aeruginosa | 16 | [6] |

| Stremycin A | MRSA | 16 | [6] |

| Stremycin A | Klebsiella pneumonia | 16 | [6] |

| Stremycin A | Escherichia coli | 16 | [6] |

| Urdamycin B | Bacillus subtilis | 1.56 | [7] |

| Urdamycin B | Staphylococcus aureus | 3.12 | [7] |

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces fradiae

This protocol outlines the general procedure for the production and extraction of this compound.

Materials:

-

Streptomyces fradiae strain Tü 2717

-

HA Medium (for solid culture)

-

Tryptone Soya Broth (TSB, for seed culture)

-

Production medium (e.g., containing soybean meal, glucose, and mineral salts)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Rotary shaker, centrifuge, rotary evaporator

Procedure:

-

Seed Culture: Inoculate a colony of S. fradiae from an HA medium plate into a flask containing TSB. Incubate at 28°C for 3 days on a rotary shaker (180 rpm).

-

Production Culture: Inoculate the production medium with the seed culture. Incubate at 28°C for 7-10 days on a rotary shaker (180 rpm).

-

Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract both fractions separately with an equal volume of ethyl acetate.

-

Crude Extract Preparation: Combine the ethyl acetate phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Purification: Dissolve the crude extract in a minimal amount of methanol and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate this compound from other metabolites. Monitor fractions by TLC or HPLC.

Caption: Figure 3. General Workflow for this compound Production.

Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.

Materials:

-

This compound stock solution

-

Bacterial strain (e.g., Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of this compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (MHB only) and a sterility control well (MHB only, no bacteria).

-

Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., L1210, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability versus drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Caption: Figure 4. Western Blot Experimental Workflow.

Conclusion

This compound is a multifaceted angucycline antibiotic with significant potential in both infectious disease and oncology. Its unique mechanism of action as a dual mTORC1/mTORC2 inhibitor distinguishes it from other mTOR-targeting agents and provides a strong rationale for its further development as an anticancer therapeutic. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating continued exploration into the therapeutic applications of this compound and the design of novel analogues with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. scite.ai [scite.ai]

- 4. idexx.com [idexx.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Urdamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, produced by various Streptomyces species, notably Streptomyces fradiae.[1][2] First identified in the 1980s, it has attracted considerable scientific interest due to its pronounced antibacterial and antitumor properties.[1][2] The complex polyketide structure of this compound, featuring a tetracyclic aglycone and multiple deoxy sugar moieties, necessitates a comprehensive spectroscopic and spectrometric approach for its unequivocal identification and characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, along with the experimental protocols typically employed for their acquisition.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula | Reference |

| HRESIMS | [M + Na]⁺ | 799.2612 | 799.2612 | C₃₈H₄₈O₁₅SNa | [3] |

| HR-ESI-MS | [M - H]⁻ | 725.2834 | 725.2815 | C₃₈H₄₅O₁₄ | [4] |

Note: Variations in the molecular formula and mass may be observed depending on the specific urdamycin analogue being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful technique for elucidating the intricate three-dimensional structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for its structural assignment.

Table 2: ¹H NMR Spectroscopic Data for this compound (Exemplary Data)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 6.42 | s | |

| 10 | 7.73 | d | 7.6 |

| 11 | 7.42 | d | 6.8 |

| 1" | 4.96 | s | |

| 1''' | 4.57 | d | 9.6 |

| 6'' | 1.17 | d | 6.0 |

| 6''' | 1.28 | d | 6.0 |

Note: This table presents a selection of key proton signals. The full proton spectrum is significantly more complex due to the numerous sugar and aglycone protons. Data can vary slightly based on the solvent and instrument used.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Exemplary Data)

| Position | δC (ppm) |

| 1 | 206.6 |

| 6 | 106.5 |

| 7 | 190.1 |

| 10 | 134.4 |

| 11 | 119.7 |

| 12 | 183.1 |

| 1" | 102.8 |

| 1''' | 95.2 |

| 4a | 84.2 |

| 12b | 79.5 |

| 3 | 77.3 |

| 6'' | 18.2 |

| 6''' | 18.2 |

Note: This table highlights characteristic carbon signals of the aglycone and sugar moieties. The complete spectrum reveals all carbon environments within the molecule.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is contingent upon meticulous experimental procedures.

Fermentation and Isolation

-

Fermentation: this compound is typically produced by submerged fermentation of Streptomyces fradiae strain Tü 2717.[1] The fermentation is carried out in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. Both the mycelium and the supernatant are extracted with an organic solvent, commonly ethyl acetate.[1]

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic separations, such as column chromatography on silica gel, using a gradient elution system (e.g., chloroform-methanol) to yield pure this compound.[1]

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 500 MHz or higher for protons.[4]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, which are essential for complete structural assignment.

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra are obtained using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Data Acquisition: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to provide comprehensive information.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Note: No specific signaling pathways directly modulated by this compound have been sufficiently elucidated in the reviewed literature to warrant a signaling pathway diagram. The provided diagram illustrates the general experimental procedure for obtaining and analyzing the spectroscopic data.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Angucycline Glycosides from Mangrove-Derived Streptomyces diastaticus subsp. SCSIO GJ056 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Urdamycin A

An In-depth Analysis of the Physical, Chemical, and Biological Properties of a Potent Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717.[1] It has garnered significant scientific interest due to its notable antibacterial and antitumor activities.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its isolation and characterization, and its biosynthetic and regulatory pathways.

Physical and Chemical Properties

This compound is a complex glycosidic natural product. Its structure was elucidated through a combination of spectroscopic methods and X-ray analysis.[1] The aglycone of this compound, urdamycinone A, is identical to aquayamycin.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₅₆O₁₇ | [2] |

| Molecular Weight | 844.9 g/mol | [2] |

| Appearance | Yellow-red solid | [3] |

| Melting Point | Decomposes at 160 °C | [3] |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol.[1] | [1] |

| CAS Number | 98474-21-6 | [2] |

Data Presentation: Spectroscopic Data

| Spectroscopic Technique | Key Features and Observed Values | Reference(s) |

| UV-Visible Spectroscopy (in Methanol) | λmax at 291 nm (log ε 4.7) and 475 nm (log ε 4.2) | [4] |

| Infrared Spectroscopy (IR) | νmax at 3398, 2929, 1632, 1515, 1430, 1367, 1293, 1063 cm⁻¹ | [4] |

| Mass Spectrometry (FAB-MS, negative ion) | m/z 730 (corresponding to the loss of a rhodinose sugar moiety) | [5] |

| High-Resolution Mass Spectrometry (HRESIMS) | [M+Na]⁺ at m/z 799.2612 (for a related derivative, Urdamycin W) | [4] |

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the compiled ¹H and ¹³C NMR data for this compound. Note that chemical shifts can vary slightly based on the solvent and instrument used.[1]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 13 | 30.0 | 1.50 (d, 7.0) |

| 1' | 71.1 | 4.82 (d, 9.0) |

| 2' | 36.8 | 1.80 (m), 2.10 (m) |

| 3' | 77.1 | 3.80 (m) |

| 4' | 74.7 | 3.12 (t, 8.9) |

| 5' | 74.8 | 3.60 (m) |

| 6' | 18.2 | 1.25 (d, 6.0) |

| 1'' | 97.4 | 4.96 (br s) |

| 2'' | 36.8 | 1.85 (m), 2.15 (m) |

| 3'' | 67.8 | 3.70 (m) |

| 4'' | 78.8 | 3.20 (m) |

| 5'' | 71.8 | 3.90 (m) |

| 6'' | 18.2 | 1.30 (d, 6.0) |

| 1''' | 102.8 | 4.45 (d, 8.0) |

| 2''' | 36.8 | 1.75 (m), 2.05 (m) |

| 3''' | 78.4 | 3.75 (m) |

| 4''' | 74.8 | 3.15 (t, 9.0) |

| 5''' | 74.7 | 3.55 (m) |

| 6''' | 18.2 | 1.28 (d, 6.0) |

Experimental Protocols

Fermentation for this compound Production

1. Culture Preparation:

-

A single colony of Streptomyces fradiae Tü 2717 is inoculated from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[1]

-

The seed culture is incubated at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

2. Production Culture:

-

2 mL of the seed culture is transferred into a 500 mL flask containing 50 mL of AM production medium.[1]

-

The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 180 rpm.[1]

Isolation and Purification of this compound

1. Extraction:

-

The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.[1]

-

Both the mycelium and the supernatant are extracted separately with an equal volume of ethyl acetate.[1]

-

The organic phases are combined, and the solvent is evaporated under reduced pressure to yield the crude extract.[1]

2. Column Chromatography:

-

The crude extract is dissolved in a minimal amount of methanol.[1]

-

The dissolved extract is subjected to column chromatography on silica gel.[1]

-

A gradient of chloroform and methanol is used as the mobile phase to elute the compounds.[1]

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled.[1]

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

The this compound-containing fractions are further purified by preparative HPLC.[1]

-

A reversed-phase C18 column is typically used.[1]

-

The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

-

The peak corresponding to this compound is collected, and the solvent is evaporated to obtain the purified compound.[1]

Biosynthesis and Regulation

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway.[1] The angucycline core is assembled from ten acetate units, followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final molecule.[1] The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[6] Isotope labeling studies have shown that this compound is a late-stage precursor for other urdamycins.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C43H56O17 | CID 443819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0182208A2 - Urdamycines, their preparation, streptomyces for their preparation and their use - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

Urdamycin A: A Technical Guide to its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has emerged as a promising antineoplastic agent.[1][2] Its primary mechanism of action involves the dual inhibition of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2, a characteristic that distinguishes it from other mTOR inhibitors like rapamycin.[1][3] This comprehensive inhibition of the mTOR signaling pathway triggers both apoptosis and autophagy in cancer cells, highlighting its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical data, and detailed experimental methodologies related to the anticancer activity of this compound and its derivatives.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers. mTOR functions through two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , sensitive to rapamycin, governs protein synthesis by phosphorylating key downstream effectors such as the p70 ribosomal S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1]

-

mTORC2 , generally insensitive to acute rapamycin treatment, plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of the protein kinase Akt.[1]

This compound and its analogues act as potent inhibitors of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a comprehensive shutdown of mTOR signaling, resulting in:

-

Inhibition of mTORC1 Signaling: A marked reduction in the phosphorylation of p70S6K and 4E-BP1, leading to a halt in protein synthesis, a process essential for the rapid division of cancer cells.[1]

-

Inhibition of mTORC2 Signaling and Akt Activation: The inactivation of mTORC2 prevents the phosphorylation and activation of Akt, a key pro-survival kinase.[3] This disruption of the Akt signaling pathway is a significant contributor to the pro-apoptotic effects of this compound.

This dual inhibitory action suggests that this compound may overcome some of the resistance mechanisms observed with rapamycin and its analogues, which primarily target mTORC1.[1] The simultaneous induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) further underscores its potential as a multifaceted anticancer agent.[3][4]

In Vitro Antineoplastic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data on their growth-inhibitory activities.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) |

| Urdamycin W | PC-3 | Prostate Cancer | Cytotoxicity | 0.019 - 0.104 |

| NCI-H23 | Non-Small Cell Lung Cancer | Cytotoxicity | 0.019 - 0.104 | |

| HCT-15 | Colorectal Cancer | Cytotoxicity | 0.019 - 0.104 | |

| NUGC-3 | Gastric Cancer | Cytotoxicity | 0.019 - 0.104 | |

| ACHN | Renal Cancer | Cytotoxicity | 0.019 - 0.104 | |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | 0.019 - 0.104 | |

| Urdamycin X | PC-3 | Prostate Cancer | Cytotoxicity | 0.057 - 0.281 |

| NCI-H23 | Non-Small Cell Lung Cancer | Cytotoxicity | 0.057 - 0.281 | |

| HCT-15 | Colorectal Cancer | Cytotoxicity | 0.057 - 0.281 | |

| NUGC-3 | Gastric Cancer | Cytotoxicity | 0.057 - 0.281 | |

| ACHN | Renal Cancer | Cytotoxicity | 0.057 - 0.281 | |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | 0.057 - 0.281 | |

| Grincamycin U | PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231 | Various | Cytotoxicity | >10 |

| O-Acyl this compound derivatives | Murine L1210 Leukemia | Leukemia | Cytotoxicity | Enhanced activity |

Note: Specific IC50 values for this compound against a broad panel of cancer cell lines are not consistently available in the reviewed literature. The data presented for Urdamycin W and X, close structural analogues, demonstrate the potent anticancer activity of this compound class.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of common experimental protocols used to assess its activity.

Caption: this compound's dual inhibition of mTORC1 and mTORC2 signaling.

References

An In-depth Technical Guide to the Urdamycin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with significant antibacterial and antitumor activities, is a secondary metabolite produced by the bacterium Streptomyces fradiae. Its complex chemical structure, featuring a polyketide-derived aglycone adorned with multiple deoxy-sugar moieties, has garnered considerable interest from the scientific community. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (urd), detailing the genetic architecture, the functions of key enzymes, and the intricate biosynthetic pathway. Furthermore, this document outlines established experimental protocols for the fermentation, isolation, and genetic manipulation of the producing organism, offering a valuable resource for researchers engaged in natural product chemistry, microbiology, and drug discovery.

The this compound Biosynthetic Gene Cluster (urd)

The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster found in Streptomyces fradiae Tü2717.[1] The cluster directs the assembly of the angucycline core from ten acetate units, followed by a series of post-PKS modifications including cyclizations, oxidations, and glycosylations to yield the final intricate molecule.[1]

Genetic Organization

The urd gene cluster is comprised of a suite of genes encoding the minimal PKS, as well as enzymes responsible for tailoring the polyketide backbone and attaching the characteristic sugar residues. The key genetic components and their putative functions are summarized in the table below.

| Gene | Putative Function |

| PKS Genes | |

| urdA | Ketoacyl synthase (KSα) |

| urdB | Chain length factor (KSβ) |

| urdC | Acyl carrier protein (ACP) |

| Post-PKS Tailoring Enzymes | |

| urdE | Oxygenase, likely involved in hydroxylation of the angucycline core |

| urdM | Bifunctional oxygenase/reductase, involved in oxygenation at position 12b |

| urdL | Cyclase |

| urdO | Reductase |

| Glycosylation Genes | |

| urdGT1a | Glycosyltransferase, attaches L-rhodinose |

| urdGT1b | Glycosyltransferase, attaches L-rhodinose |

| urdGT1c | Glycosyltransferase, attaches D-olivose |

| urdGT2 | C-glycosyltransferase, attaches the initial D-olivose moiety to the aglycone |

| Deoxysugar Biosynthesis Genes | |

| urdG | Involved in deoxysugar biosynthesis |

| urdH | Involved in deoxysugar biosynthesis |

| urdZ1 | Involved in deoxysugar biosynthesis |

| Regulatory and Transport Genes | |

| urdK | Regulatory protein |

| urdJ | Transporter |

| urdJ2 | Transporter |

Note: This table represents a compilation of data from multiple sources and may not be exhaustive. The precise functions of some genes are still under investigation.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the Type II PKS. The polyketide chain, assembled from acetate precursors, undergoes a series of cyclization and aromatization reactions to form the characteristic angucycline skeleton.[1] This aglycone is then subjected to a cascade of enzymatic modifications, including hydroxylations and glycosylations, to produce the final bioactive compound. The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[1]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the urd Gene Cluster

The regulation of angucycline biosynthesis in Streptomyces is a tightly controlled process involving both pathway-specific and global regulators. While the complete signaling cascade for this compound has not been fully elucidated, it is understood to be controlled by TetR family transcriptional regulators.[1] These regulators typically act as repressors, binding to promoter regions within the gene cluster and inhibiting transcription. The binding of early biosynthetic intermediates to these repressors can induce a conformational change, leading to their dissociation from the DNA and subsequent activation of gene expression.

Caption: Conceptual model of the regulation of the this compound gene cluster.

Quantitative Data

While extensive qualitative studies have been performed on the this compound biosynthetic pathway, comprehensive quantitative data, such as enzyme kinetic parameters and absolute production titers under various conditions, are not widely available in the public domain. The following table summarizes qualitative findings on the impact of fermentation parameters on this compound production.

| Parameter | Condition for Optimal Production | Effect of Suboptimal Conditions |

| Carbon Source | Glucose, Malt Extract | Imbalance can lead to reduced yield and metabolic shunt. |

| Nitrogen Source | Yeast Extract, Soybean Meal | Affects growth and secondary metabolite production. |

| pH | ~7.0 | Deviations can inhibit enzyme activity and cell growth. |

| Temperature | 28-30°C | Higher or lower temperatures can induce stress and reduce yield. |

| Aeration | High | Insufficient oxygen limits growth and biosynthesis. |

| Agitation | 180-220 rpm | Ensures proper mixing and oxygen distribution. |

Experimental Protocols

Fermentation of Streptomyces fradiae and this compound Production

Caption: General workflow for this compound production.

Protocol:

-

Seed Culture Preparation: Inoculate a single colony of S. fradiae Tü2717 from a fresh agar plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB). Incubate at 28°C for 3 days on a rotary shaker at 180 rpm.

-

Production Culture: Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of a suitable production medium (e.g., AM medium). Incubate at 28°C for 5-7 days on a rotary shaker at 180 rpm.

-

Harvesting: After the incubation period, harvest the fermentation broth.

-

Extraction: Separate the mycelium from the supernatant by centrifugation. Extract both the mycelium and the supernatant with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Purification: The crude extract can be further purified by column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

Gene Inactivation in Streptomyces fradiae

Gene inactivation is a crucial technique to elucidate the function of specific genes within the urd cluster. This is typically achieved through homologous recombination to replace the target gene with an antibiotic resistance cassette.

Protocol (Generalized):

-

Construction of the Gene Replacement Cassette:

-

Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from S. fradiae genomic DNA using PCR.

-

Clone the flanking regions on either side of an antibiotic resistance gene (e.g., apramycin resistance) in a suitable E. coli vector that cannot replicate in Streptomyces.

-

-

Transformation into Streptomyces fradiae :

-

Introduce the constructed plasmid into S. fradiae protoplasts via PEG-mediated transformation or through intergeneric conjugation from an E. coli donor strain.

-

-

Selection of Mutants:

-

Select for transformants that have integrated the plasmid into their genome by plating on a medium containing the appropriate antibiotic.

-

Screen for double-crossover events (gene replacement) by identifying colonies that are resistant to the selection antibiotic but sensitive to a marker on the vector backbone (if applicable).

-

-

Verification of Mutants:

-

Confirm the gene replacement in putative mutants by PCR analysis using primers that bind outside the flanking regions and within the resistance cassette.

-

Analyze the fermentation products of the mutant strain by HPLC and mass spectrometry to observe the effect of the gene knockout on the production of this compound and the accumulation of any biosynthetic intermediates.

-

Heterologous Expression of urd Genes

Heterologous expression in a suitable host strain is a powerful tool for characterizing the function of individual genes or the entire biosynthetic cluster.

Protocol (Generalized):

-

Cloning of the Gene of Interest:

-

Amplify the target urd gene(s) from S. fradiae genomic DNA.

-